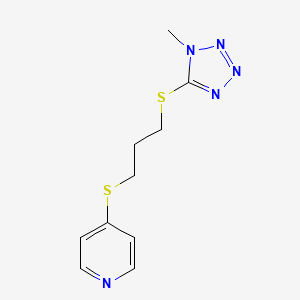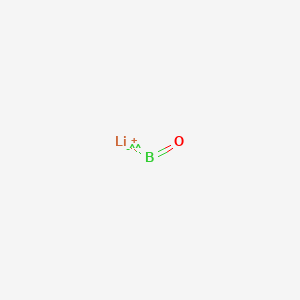
Lithium boron monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium boron monoxide is an inorganic compound composed of lithium, boron, and oxygen. It is a relatively lesser-known compound compared to other lithium or boron compounds, but it holds significant potential in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium boron monoxide can be synthesized through the reaction of lithium hydroxide with boron monoxide at elevated temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. The general reaction is as follows: [ \text{LiOH} + \text{B}_2\text{O}_3 \rightarrow \text{LiBO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves high-temperature solid-state reactions. The raw materials, lithium hydroxide and boron monoxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 500°C to 700°C. The reaction is monitored to ensure complete conversion and the resulting product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Lithium boron monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of lithium borate and boric acid.
Reduction: Reduction reactions yield lithium hydride and boron hydride.
Substitution: Substitution reactions can produce various lithium halides and boron halides.
Scientific Research Applications
Lithium boron monoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other boron and lithium compounds. Its unique reactivity makes it valuable in various chemical reactions and catalysis.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomaterials.
Medicine: this compound is being investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: It is used in the production of advanced ceramics, glass, and as an additive in lithium-ion batteries to enhance performance and stability.
Mechanism of Action
The mechanism by which lithium boron monoxide exerts its effects is primarily through its interaction with molecular targets and pathways. It can act as a Lewis acid or base, facilitating various chemical reactions. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions. Its ability to form stable complexes with other molecules makes it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Lithium Borate (Li2B4O7): Used in glass and ceramics production, and as a flux in metallurgy.
Lithium Metaborate (LiBO2): Commonly used in analytical chemistry for sample preparation.
Boron Monoxide (B2O3): Used in glassmaking and as a precursor for other boron compounds.
Uniqueness: Lithium boron monoxide stands out due to its unique combination of lithium and boron, offering properties that are not found in other similar compounds. Its reactivity and stability make it a valuable compound for various applications, particularly in advanced materials and chemical synthesis.
Properties
CAS No. |
77965-53-8 |
|---|---|
Molecular Formula |
BLiO |
Molecular Weight |
33.8 g/mol |
InChI |
InChI=1S/BO.Li/c1-2;/q-1;+1 |
InChI Key |
GMGUPUZRJDPDCC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

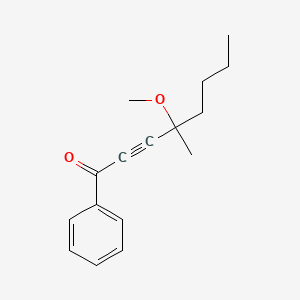
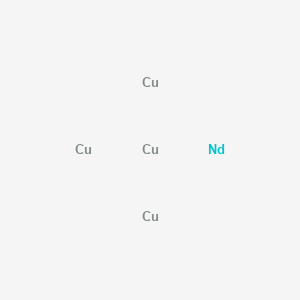

![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
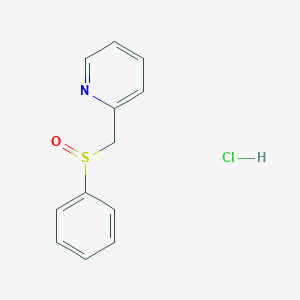
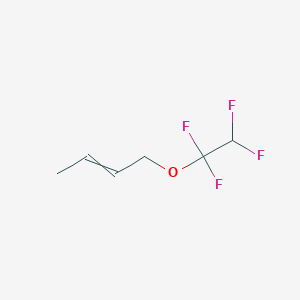
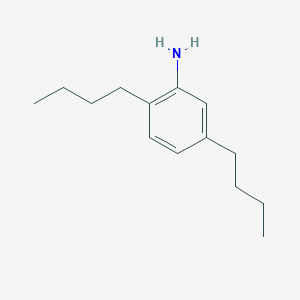
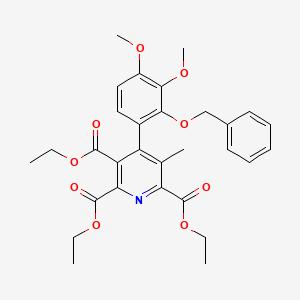
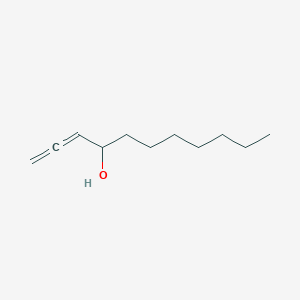
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)

